(S)-2-Amino-3-(5-carbamoyl-1H-indol-3-yl)propanoic acid
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Overview
Description
(S)-2-Amino-3-(5-carbamoyl-1H-indol-3-yl)propanoic acid is a complex organic compound featuring an indole moiety. Indole derivatives are significant in various biological processes and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(5-carbamoyl-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid, while reduction can yield the corresponding amine .
Scientific Research Applications
(S)-2-Amino-3-(5-carbamoyl-1H-indol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(5-carbamoyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity in the nervous system .
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
(S)-2-Amino-3-(5-carbamoyl-1H-indol-3-yl)propanoic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-carbamoyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H13N3O3/c13-9(12(17)18)4-7-5-15-10-2-1-6(11(14)16)3-8(7)10/h1-3,5,9,15H,4,13H2,(H2,14,16)(H,17,18)/t9-/m0/s1 |
InChI Key |
PWWXNUGNXKNXSG-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC2=C(C=C1C(=O)N)C(=CN2)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)C(=CN2)CC(C(=O)O)N |
Origin of Product |
United States |
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